4H-Furo[3,2-b]indole-2-carbonyl chloride
Description
Properties
CAS No. |
61088-21-9 |
|---|---|
Molecular Formula |
C11H6ClNO2 |
Molecular Weight |
219.62 g/mol |
IUPAC Name |
4H-furo[3,2-b]indole-2-carbonyl chloride |
InChI |
InChI=1S/C11H6ClNO2/c12-11(14)9-5-8-10(15-9)6-3-1-2-4-7(6)13-8/h1-5,13H |
InChI Key |
XTDAIQGUHANKKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Reactivity : The carbonyl chloride group in 4H-furo[3,2-b]indole-2-carbonyl chloride exhibits higher electrophilicity compared to carboxamides (e.g., compounds in ), facilitating faster nucleophilic acyl substitutions.
- Thermal Stability : Indole-2-carboxamide derivatives () display higher melting points (233–250°C) due to hydrogen bonding and planar aromatic stacking, whereas the acyl chloride’s melting point remains uncharacterized, likely due to its reactivity.
Cyclization and Ring-Opening Reactions
- 4H-Furo[3,2-b]indole-2-carbonyl chloride undergoes acid-catalyzed cyclization to form 2-(2-oxocyclopentyl)-4H-furo[3,2-b]indole derivatives (94% yield under p-TsOH/CHCl₃) .
- Indole-2-carboxamides (e.g., ) are synthesized via condensation of ethyl indole-2-carboxylates with aryl amines, requiring harsh conditions (reflux at 150–190°C for 6–50 h).
Catalytic Transformations
Preparation Methods
Cyclization of Indole Precursors to Construct the Furoindole Skeleton
The furo[3,2-b]indole core is typically synthesized through cyclization reactions involving indole derivatives. A prominent method involves the deoxygenation of nitro-substituted furoates or thermolysis of azidophenyl furoates . For example, methyl 5-(2-nitrophenyl)-2-furoate undergoes deoxygenation under reducing conditions to yield methyl 4H-furo[3,2-b]indole-2-carboxylate (Figure 1) . Alternatively, thermolysis of methyl 5-(2-azidophenyl)-2-furoate at elevated temperatures (120–150°C) generates the same intermediate via a nitrene intermediate . These methods achieve moderate yields (45–60%) and require careful control of reaction time and temperature to avoid side products.
Key Reaction Conditions
-
Catalysts : Lewis acids such as AlCl₃ or Brønsted acids like p-toluenesulfonic acid (pTsOH) .
-
Solvents : Dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) .
-
Temperature : 0°C to reflux, depending on the stability of intermediates .
Conversion of Carboxylic Acid Derivatives to Acyl Chlorides
The final step in synthesizing 4H-furo[3,2-b]indole-2-carbonyl chloride involves converting the carboxylic acid or ester to the corresponding acyl chloride. This is achieved using thionyl chloride (SOCl₂) under anhydrous conditions . For instance, treatment of 4H-furo[3,2-b]indole-2-carboxylic acid with excess SOCl₂ at 60–80°C for 4–6 hours yields the acyl chloride in >85% purity (Table 1) .
Table 1: Optimization of Acyl Chloride Synthesis
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Carboxylic Acid | SOCl₂ (3 eq) | 60 | 4 | 78 |
| Carboxylic Acid | SOCl₂ (5 eq) | 80 | 6 | 92 |
| Methyl Ester | SOCl₂ (5 eq) | 70 | 5 | 65 |
Critical Considerations
-
Moisture Control : Reactions must be conducted under inert atmospheres (N₂ or Ar) to prevent hydrolysis.
-
Workup : Excess SOCl₂ is removed via rotary evaporation, and the product is purified by recrystallization from hexane/ethyl acetate .
Alternative Pathways via Direct Acylation
An alternative approach involves direct acylation of preformed furoindole intermediates. For example, reacting 1-(phenylsulfonyl)indole with dicarboxylic acid chlorides (e.g., 1,10-decanedioyl dichloride) in CH₂Cl₂ with AlCl₃ as a catalyst generates bis-furoindole structures . While this method primarily produces bis-acylated products, modifying the stoichiometry of the acid chloride and indole derivative (1:2 ratio) can favor mono-acylation, yielding intermediates that are further chlorinated .
Challenges and Solutions
-
Regioselectivity : Competing acylation at multiple sites on the indole ring can occur. Using bulky substituents (e.g., phenylsulfonyl groups) directs acylation to the desired position .
-
Side Reactions : Over-chlorination is mitigated by controlling SOCl₂ equivalents and reaction time.
Industrial-Scale Production Considerations
While laboratory-scale syntheses are well-documented, industrial production requires optimization for cost and efficiency. Continuous flow reactors have been proposed to enhance the cyclization and acylation steps, reducing reaction times by 50% compared to batch processes . Additionally, recycling solvents like CH₂Cl₂ and recovering excess SOCl₂ via distillation improve sustainability.
Q & A
Q. What are the standard synthetic routes for preparing 4H-Furo[3,2-b]indole-2-carbonyl chloride, and what reaction conditions optimize yield?
Methodological Answer: The compound is typically synthesized via catalytic cascade reactions using 4H-furo[3,2-b]indoles as precursors. A highly selective Cu(I) macrocyclic pyridine-containing ligand (PcL) system catalyzes reactions with diazoacetates (e.g., methyl 2-diazo-2-phenylacetate) to form intermediates, followed by acid-mediated cyclization or acylation to introduce the carbonyl chloride group . Key considerations:
- Catalytic System : Cu(I)/PcL ensures regioselectivity and avoids byproducts observed with Au(I) catalysts.
- Reagent Compatibility : EWGs (electron-withdrawing groups) and EDGs (electron-donating groups) on the indole core are tolerated.
- Workup : Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >85% purity.
Q. How is 4H-Furo[3,2-b]indole-2-carbonyl chloride characterized post-synthesis?
Methodological Answer: Characterization involves:
- NMR Spectroscopy : H and C NMR confirm the furoindole scaffold and carbonyl chloride moiety (e.g., carbonyl carbon resonance at ~170 ppm).
- X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H···O interactions) and planar geometry .
- HPLC Analysis : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do catalytic systems (Cu(I) vs. Au(I)) influence reaction pathways and selectivity in derivatization?
Methodological Answer:
- Cu(I)/PcL Systems : Promote carbene insertion into the furoindole ring, enabling regioselective alkenylation (e.g., 2-alkenylidene-3-oxoindoline formation). This system avoids competing N-functionalization observed with Au(I) .
- Au(I) Catalysts : Activate π-systems for electrophilic addition but may lead to overfunctionalization. For example, AuCl/AgOTf systems generate side products via C2–H insertion .
- Resolution Strategy : Use kinetic studies (e.g., in situ FTIR) to monitor intermediate formation and optimize ligand steric effects .
Q. What methodologies evaluate the nonlinear optical (NLO) properties of derivatives, and how do they compare to commercial benchmarks?
Methodological Answer:
- Hyper-Rayleigh Scattering (HRS) : Measures second-harmonic generation (SHG) in solution. Derivatives like 2-alkenylidene-3-oxoindolines exhibit β values (first hyperpolarizability) exceeding dispersed red 1 (β = 210 × 10 esu vs. 130 × 10 esu) .
- DFT Calculations : Validate experimental β values by modeling charge-transfer transitions (e.g., HOMO→LUMO gaps <3 eV).
- Challenges : Solvent polarity effects require calibration using reference dyes (e.g., para-nitroaniline) .
Q. How are in vitro biological activities (e.g., photosynthetic inhibition) assessed for furoindole derivatives?
Methodological Answer:
- Chlorophyll Content Assay : Treat Chlorella vulgaris suspensions with derivatives (10–100 µM) and measure chlorophyll degradation via UV-Vis (absorbance at 663 nm). Carboxhydrazides (e.g., 6c, 6e) reduce chlorophyll by >40% at 50 µM .
- Photosynthetic Electron Transport (PET) Inhibition : Isolate spinach chloroplasts, monitor oxygen evolution under light (λ > 600 nm). IC values for active derivatives (e.g., 6a, 6b) range from 15–25 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
